molecular formula C9H10F3NO B1143174 N-ethyl-2-(trifluoromethoxy)aniline CAS No. 175278-25-8

N-ethyl-2-(trifluoromethoxy)aniline

Cat. No.: B1143174
CAS No.: 175278-25-8
M. Wt: 205.18
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Description

N-ethyl-2-(trifluoromethoxy)aniline is an organic compound characterized by the presence of an ethyl group attached to the nitrogen atom and a trifluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(trifluoromethoxy)aniline typically involves the following steps:

  • N-alkylation of 2-(trifluoromethoxy)aniline: : The starting material, 2-(trifluoromethoxy)aniline, is reacted with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reactant flow rates) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

  • Substitution Reactions: : The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

  • Oxidation and Reduction: : The compound can be oxidized or reduced depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of corresponding quinones.

  • Coupling Reactions: : The aniline moiety can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether solvents.

    Coupling: Palladium catalysts (Pd(PPh3)4) with boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of quinones or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

N-ethyl-2-(trifluoromethoxy)aniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which N-ethyl-2-(trifluoromethoxy)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethoxy)aniline: Lacks the ethyl group on the nitrogen atom.

    N-methyl-2-(trifluoromethoxy)aniline: Contains a methyl group instead of an ethyl group.

    2-(Trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

N-ethyl-2-(trifluoromethoxy)aniline is unique due to the presence of both the ethyl group and the trifluoromethoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and ability to interact with specific molecular targets.

Biological Activity

N-ethyl-2-(trifluoromethoxy)aniline is a compound of growing interest in the fields of medicinal chemistry and biology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group, which significantly influences its chemical behavior and biological activity. The molecular structure can be represented as follows:

  • Chemical Formula : C₉H₁₀F₃NO
  • Molecular Weight : 211.18 g/mol

The trifluoromethoxy group enhances lipophilicity, allowing the compound to effectively penetrate biological membranes and interact with various cellular targets.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets within cells. The mechanism involves:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Interaction : It can bind to receptors, altering cellular signaling processes.
  • Membrane Interaction : The lipophilic nature allows it to integrate into lipid membranes, affecting membrane fluidity and function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance:

  • In Vitro Studies : The compound demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain.

Anticancer Properties

This compound has also been investigated for its anticancer effects. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cell lines such as HeLa and A549.
  • Apoptosis Induction : Evidence suggests that it promotes apoptosis in cancer cells, potentially through the activation of caspase pathways.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the antimicrobial efficacy against E. coli and S. aureus.
    • Findings : The compound exhibited an MIC of 20 µg/mL against E. coli and 15 µg/mL against S. aureus, indicating strong antibacterial properties.
  • Study on Anticancer Activity :
    • Objective : Assess the effects on HeLa cervical cancer cells.
    • Findings : Treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM), with increased markers for apoptosis observed through flow cytometry analysis .

Research Findings Summary Table

Biological ActivityTarget Organism/Cell LineEffectReference
AntimicrobialE. coliMIC = 20 µg/mL
AntimicrobialS. aureusMIC = 15 µg/mL
AnticancerHeLa cellsIC50 = 25 µM
AnticancerA549 cellsInduces apoptosis

Properties

IUPAC Name

N-ethyl-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-2-13-7-5-3-4-6-8(7)14-9(10,11)12/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDGBNRBKFRELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938644
Record name N-Ethyl-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-25-8
Record name N-Ethyl-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175278-25-8
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